4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-
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Overview
Description
4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of certain diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride involves multiple steps, typically starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group at the 6-position can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperidinyl Ethyl Side Chain: This step involves the alkylation of the quinoline core with a suitable piperidine derivative, often using a strong base like sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-Quinolinemethanol derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding the biological pathways and mechanisms involved in disease processes.
Medicine
Medically, this compound has shown promise in the treatment of certain diseases, particularly those involving the central nervous system. Its ability to interact with specific receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone.
Mechanism of Action
The mechanism of action of 4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another quinoline derivative used as an antimalarial agent.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mefloquine: Another antimalarial with a quinoline core.
Uniqueness
4-Quinolinemethanol, alpha-(2-(3-ethyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its methoxy group and piperidinyl ethyl side chain contribute to its unique pharmacological profile, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
83268-41-1 |
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Molecular Formula |
C20H30Cl2N2O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(1R)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20+;;/m0../s1 |
InChI Key |
CLFCZKKFEKPUAY-OLRZQCFASA-N |
Isomeric SMILES |
CC[C@H]1CNCC[C@H]1CC[C@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Canonical SMILES |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
Origin of Product |
United States |
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